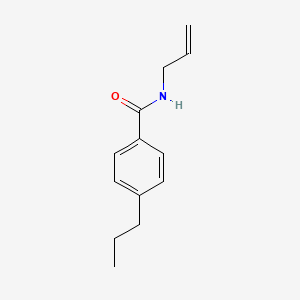![molecular formula C14H20N4O6 B4975338 2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol](/img/structure/B4975338.png)
2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol, commonly known as MDP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
MDP acts as a potent inhibitor of 2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol, which are enzymes that play a crucial role in regulating cell signaling pathways. By inhibiting 2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol, MDP can modulate various cellular processes, including cell growth, differentiation, and apoptosis. Moreover, MDP has been shown to induce the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
MDP has been shown to exhibit a broad range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and modulate the activity of various cellular pathways, including the MAPK pathway. Moreover, MDP has been shown to enhance the immune response by increasing the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
MDP has several advantages for lab experiments. It is a potent inhibitor of 2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol, making it an ideal tool for studying the function of these enzymes. Moreover, MDP has been extensively studied for its potential therapeutic applications, making it a valuable compound for drug discovery research. However, MDP has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on MDP. One potential area of study is the development of MDP-based drugs for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to determine the safety and efficacy of MDP in humans. Additionally, the development of new synthetic methods for MDP and its derivatives could lead to the discovery of novel compounds with improved therapeutic properties. Overall, the potential applications of MDP in the field of scientific research are vast, and further studies are needed to fully understand its potential.
Méthodes De Synthèse
MDP can be synthesized through a multistep process involving the reaction of 2,4-dinitrophenylhydrazine with 4-bromobutyraldehyde followed by the reaction with morpholine and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
MDP has been widely studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and immunomodulatory effects. MDP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to suppress the production of pro-inflammatory cytokines and chemokines, indicating its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O6/c1-14(2,9-19)15-10-7-12(16-3-5-24-6-4-16)13(18(22)23)8-11(10)17(20)21/h7-8,15,19H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBORAUJAPBGUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4975267.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4975280.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4975295.png)
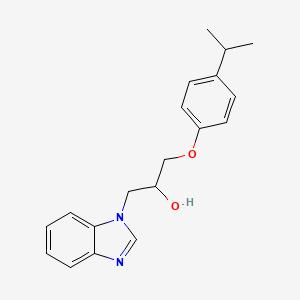
![3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4975305.png)
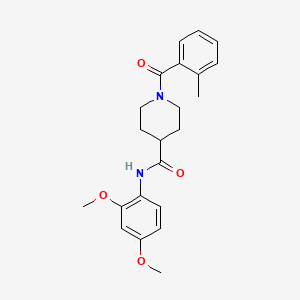
![(2-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B4975312.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)](/img/structure/B4975317.png)
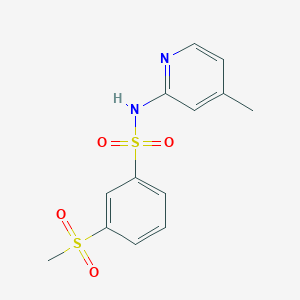
![methyl 2-(5-{[1-(4-bromo-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4975331.png)
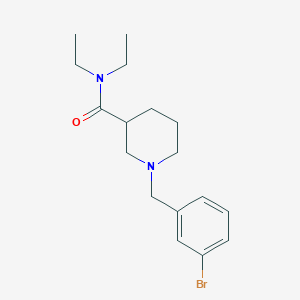
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxybenzoyl)piperazine oxalate](/img/structure/B4975347.png)

